4-(Propane-2-sulfinyl)benzoic acid
Overview
Description
4-(Propane-2-sulfinyl)benzoic acid is an organosulfur compound characterized by a benzene ring substituted with a sulfinyl group at the 4-position and a carboxylic acid group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzoic acid as the starting material.
Reaction Steps: The bromine atom is replaced by a sulfinyl group through a nucleophilic substitution reaction.
Reagents: Common reagents include propane-2-sulfinyl chloride and a base such as triethylamine.
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce 4-(propane-2-sulfonyl)benzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The sulfinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: 4-(Propane-2-sulfonyl)benzoic acid.
Reduction: 4-(Propane-2-sulfanyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Propane-2-sulfinyl)benzoic acid is utilized in several scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The exact pathways depend on the specific application but can include metabolic pathways or signaling cascades.
Comparison with Similar Compounds
4-(Propane-2-sulfonyl)benzoic acid: A related compound where the sulfinyl group is oxidized to a sulfonyl group.
4-(Propane-2-sulfanyl)benzoic acid: A reduced form where the sulfinyl group is converted to a sulfanyl group.
Uniqueness: 4-(Propane-2-sulfinyl)benzoic acid is unique due to its intermediate oxidation state, which provides distinct reactivity compared to its fully oxidized or reduced counterparts.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
4-propan-2-ylsulfinylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(2)14(13)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAJHDSVSASBOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705492 | |
Record name | 4-(Propane-2-sulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72460-80-1 | |
Record name | 4-(Propane-2-sulfinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(propane-2-sulfinyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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